molecular formula C17H14N2O5S2 B4772447 2-[(2-IMINO-4-OXO-1,3-THIAZOLAN-5-YLIDEN)METHYL]-6-METHOXYPHENYL 1-BENZENESULFONATE

2-[(2-IMINO-4-OXO-1,3-THIAZOLAN-5-YLIDEN)METHYL]-6-METHOXYPHENYL 1-BENZENESULFONATE

Cat. No.: B4772447
M. Wt: 390.4 g/mol
InChI Key: HKWLGVLYCAEAMJ-UVTDQMKNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-IMINO-4-OXO-1,3-THIAZOLAN-5-YLIDEN)METHYL]-6-METHOXYPHENYL 1-BENZENESULFONATE is a complex organic compound that belongs to the class of benzenesulfonamides. These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring. The compound’s structure includes a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. This unique structure imparts specific chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-IMINO-4-OXO-1,3-THIAZOLAN-5-YLIDEN)METHYL]-6-METHOXYPHENYL 1-BENZENESULFONATE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thiazole ring and the subsequent attachment of the benzenesulfonate group. Common reagents used in these reactions include sulfur-containing compounds, amines, and various catalysts to facilitate the formation of the thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, which allow for better control over reaction parameters and improved scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(2-IMINO-4-OXO-1,3-THIAZOLAN-5-YLIDEN)METHYL]-6-METHOXYPHENYL 1-BENZENESULFONATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols.

Scientific Research Applications

2-[(2-IMINO-4-OXO-1,3-THIAZOLAN-5-YLIDEN)METHYL]-6-METHOXYPHENYL 1-BENZENESULFONATE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways and target specific proteins.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-[(2-IMINO-4-OXO-1,3-THIAZOLAN-5-YLIDEN)METHYL]-6-METHOXYPHENYL 1-BENZENESULFONATE involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and benzenesulfonate group play crucial roles in binding to these targets and modulating their activity. This can lead to changes in cellular pathways and biological processes, making the compound effective in various applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2-IMINO-4-OXO-1,3-THIAZOLAN-5-YLIDEN)METHYL]-6-METHOXYPHENYL 1-BENZENESULFONATE is unique due to its specific combination of a thiazole ring and a benzenesulfonate group. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.

Properties

IUPAC Name

[2-[(Z)-(2-amino-4-oxo-1,3-thiazol-5-ylidene)methyl]-6-methoxyphenyl] benzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O5S2/c1-23-13-9-5-6-11(10-14-16(20)19-17(18)25-14)15(13)24-26(21,22)12-7-3-2-4-8-12/h2-10H,1H3,(H2,18,19,20)/b14-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKWLGVLYCAEAMJ-UVTDQMKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OS(=O)(=O)C2=CC=CC=C2)C=C3C(=O)N=C(S3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1OS(=O)(=O)C2=CC=CC=C2)/C=C\3/C(=O)N=C(S3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(2-IMINO-4-OXO-1,3-THIAZOLAN-5-YLIDEN)METHYL]-6-METHOXYPHENYL 1-BENZENESULFONATE
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2-[(2-IMINO-4-OXO-1,3-THIAZOLAN-5-YLIDEN)METHYL]-6-METHOXYPHENYL 1-BENZENESULFONATE

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